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molecular formula C11H12N2O4 B8318944 (3-Hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone

(3-Hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone

Cat. No. B8318944
M. Wt: 236.22 g/mol
InChI Key: AKVZIKZSMIOLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090596B2

Procedure details

A mixture of 2.36 g of (3-hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone in 40 ml of ethanol and in the presence of 300 mg of palladium on carbon at 10% was stirred under hydrogen atmospheric pressure for 2 days. The reaction medium was filtered through celite and washed with 50 ml of ethanol. The solvent was concentrated to 30 ml. This solution of (3-aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone was used in the next step. Supposed yield=100%.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[O:8])[CH2:3]1>C(O)C.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]([C:7]([N:4]2[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]2)=[O:8])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
OC1CN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered through celite
WASH
Type
WASH
Details
washed with 50 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated to 30 ml

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)C(=O)N1CC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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